molecular formula C22H39N B1198542 4-Hexadecylaniline CAS No. 79098-13-8

4-Hexadecylaniline

Cat. No. B1198542
CAS RN: 79098-13-8
M. Wt: 317.6 g/mol
InChI Key: RBCCQATUVPNPGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hexadecylaniline and its derivatives involves several key methodologies. One approach involves the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides, leading to various 4-halo-2-aminoquinolines with moderate to excellent yields. This method demonstrates the versatility and efficiency of palladium catalysis in the synthesis of complex aniline derivatives (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-Hexadecylaniline derivatives has been explored through various analytical techniques. Studies on related compounds, such as those incorporating phenylalanine amides and peptides, reveal the importance of stereochemistry and the arrangement of substituents on the aniline ring in determining the compound's physical and chemical properties. These structural features are crucial for the compound's application in material science and organic synthesis (Krasnov et al., 1995).

Chemical Reactions and Properties

4-Hexadecylaniline undergoes various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. For instance, its role in the spontaneous reduction of aqueous chloroaurate ions to produce organically dispersible, hydrophobic gold nanoparticles showcases its potential in nanomaterial synthesis and applications in catalysis and electronics (Selvakannan et al., 2004).

Physical Properties Analysis

The physical properties of 4-Hexadecylaniline, such as solubility, melting point, and thermal stability, are influenced by the length of the alkyl chain and the nature of the substituents on the aniline ring. These properties are essential for its application in the development of advanced materials and functional devices.

Chemical Properties Analysis

The chemical properties of 4-Hexadecylaniline, including its reactivity towards acids, bases, and various organic reagents, are pivotal for its utility in chemical synthesis. Its behavior in bioorthogonal reactions and potential for modification through N-grafting of hexadecylbromide to produce conductive polyaniline derivatives underscores its versatility in organic and materials chemistry (Massoumi et al., 2012).

Scientific Research Applications

  • Chemical Modification of Nano-Structured Polyaniline : 4-Hexadecylaniline has been used in modifying nano-structured polyaniline to create conductive N-substituted polyaniline with hexadecyl side chains. This process involves a series of chemical reactions including neutralization, reduction, and N-grafting, and the resulting product is characterized for its thermal properties, particle size, optical properties, and electrical conductivity (Massoumi, Badalkhani, Gheybi, & Entezami, 2012).

  • Boron Neutron Capture Therapy Modeling : A study characterized the interaction of 4-borono-L-phenylalanine (a derivative) with DNA when incorporated into a positively charged hexa-L-arginine peptide. This research is significant for modeling Boron Neutron Capture Therapy (BNCT), a radiation medicine technique (Perry, Ramos-Méndez, & Milligan, 2020).

  • Formation of Gold Nanoparticle Films : Hexadecylaniline has been used in the organization of colloidal gold particles at the air-water interface and the formation of lamellar, multilayer films of gold nanoparticles by the Langmuir-Blodgett technique. This process involves electrostatic complexation and reduction of chloroaurate ions (Swami, Kumar, & Sastry, 2003).

Safety And Hazards

4-Hexadecylaniline is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name

4-hexadecylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19-22(23)20-18-21/h17-20H,2-16,23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCCQATUVPNPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341271
Record name 4-Hexadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexadecylaniline

CAS RN

79098-13-8
Record name 4-Hexadecylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hexadecylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
PR Selvakannan, S Mandal, R Pasricha… - Journal of colloid and …, 2004 - Elsevier
… organically dispersible gold nanoparticles of variable shape may be synthesized in a simple one-step procedure involving the use of the multifunctional molecule 4-hexadecylaniline. In …
Number of citations: 30 www.sciencedirect.com
VN Vijayakumar, K Murugadass… - Brazilian Journal of …, 2009 - SciELO Brasil
… acid/ dodecyl benzoic acid with one mole of 4- hexadecylaniline in N, N-Dimethyl formamide (… of undecyl / dodecyl benzoic acids with 4- hexadecylaniline can be depicted as shown in …
Number of citations: 33 www.scielo.br
L Johansson, H Karlsson, KA Karlsson - Journal of Chromatography A, 1995 - Elsevier
… A mixture of tetra to deca maltooligosaccharides reductively aminated with 4-hexadecylaniline (M 4–10 -HDA) was separated on a straight phase silica column using gradient elution. …
Number of citations: 5 www.sciencedirect.com
A Swami, A Kumar, PR Selvakannan… - Chemistry of …, 2003 - ACS Publications
… We have recently demonstrated a simple one-step process for the synthesis of hydrophobic spherical gold nanoparticles using the multifunctional molecule 4-hexadecylaniline (HDA) …
Number of citations: 98 pubs.acs.org
A Chanachev, S Simeonova, P Georgiev… - Colloids and Surfaces A …, 2016 - Elsevier
… The NPs were formed either in 4-hexadecylaniline (HDA) or in Bovine serum albumin (BSA) monolayers spread on aqueous HAuCl 4 solution. The appearance of gold nuclei and their …
Number of citations: 4 www.sciencedirect.com
A Swami, A Kumar, R Pasricha, AB Mandale… - Journal of colloid and …, 2004 - Elsevier
… We have recently demonstrated a simple one-step process for the synthesis of hydrophobic spherical gold [24] and platinum [25] nanoparticles using the molecule 4-hexadecylaniline (…
Number of citations: 15 www.sciencedirect.com
M Velázquez-Manzanares, DJ Schiffrin - Electrochimica acta, 2004 - Elsevier
… transfer across the water/1,2-dichloroethane (1,2-DCE) interface of three aromatic amines containing long hydrocarbon chains, 4-octylaniline, 4-dodecylaniline and 4-hexadecylaniline, …
Number of citations: 22 www.sciencedirect.com
A Iwan, H Janeczek, M Domanski, P Rannou - Journal of Molecular Liquids, 2010 - Elsevier
… In particular, three of them prepared from 4-hexadecylaniline, 4-decylaniline or 4-((4-aminophenyl)diazenyl)-N,N-dimethylbenzenamine (1)–(3) showed smectic A and smectic X …
Number of citations: 16 www.sciencedirect.com
P Georgiev, A Chanachev, S Simeonova… - Comptes rendus de l' …, 2020 - researchgate.net
… In this approach an insoluble monolayer of 4-hexadecylaniline (HDA) served as a reducing agent of tetrachloroauric acid dissolved in the liquid subphase of the monolayer. The GNPs …
Number of citations: 1 www.researchgate.net
S Mandal, S Phadtare, PR Selvakannan… - …, 2003 - iopscience.iop.org
… In conclusion, the formation of gold fractal nanostructures in thermally evaporated 4-hexadecylaniline films has been described. Electrostatic interactions have been used to entrap …
Number of citations: 17 iopscience.iop.org

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